(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13839402
InChI: InChI=1S/C10H12BClO5/c1-2-16-10(13)6-17-9-4-7(11(14)15)3-8(12)5-9/h3-5,14-15H,2,6H2,1H3
SMILES: B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O
Molecular Formula: C10H12BClO5
Molecular Weight: 258.46 g/mol

(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC13839402

Molecular Formula: C10H12BClO5

Molecular Weight: 258.46 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid -

Specification

Molecular Formula C10H12BClO5
Molecular Weight 258.46 g/mol
IUPAC Name [3-chloro-5-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid
Standard InChI InChI=1S/C10H12BClO5/c1-2-16-10(13)6-17-9-4-7(11(14)15)3-8(12)5-9/h3-5,14-15H,2,6H2,1H3
Standard InChI Key JNTDPYHYNWZFDY-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid combines a boronic acid functional group with a substituted phenyl ring. Key structural features include:

  • Boronic acid group (-B(OH)₂): Positioned at the para position relative to the chlorine atom, enabling participation in Suzuki-Miyaura cross-coupling reactions.

  • Chlorine substituent: At the 3-position of the phenyl ring, influencing electronic effects and steric interactions .

  • Ethoxy-oxoethyl side chain: A 2-ethoxy-2-oxoethoxy group at the 5-position, contributing to solubility in polar organic solvents.

The compound’s SMILES notation (O=C(OCC)COC₁=CC(Cl)=CC(B(O)O)=C₁) encodes these features . Table 1 summarizes critical physicochemical data:

PropertyValueSource
Molecular FormulaC₁₀H₁₂BClO₅
Molecular Weight258.46 g/mol
Purity Specifications≥97% (HPLC)
Storage Conditions2–8°C under inert atmosphere

Comparatively, related compounds like (3-(2-ethoxy-2-oxoethyl)phenyl)boronic acid (C₁₀H₁₃BO₄, 208.02 g/mol) lack the chlorine and additional oxygen, reducing steric hindrance and altering reactivity profiles .

Synthetic Methodologies

Synthesis typically proceeds through sequential functionalization of a phenylboronic acid precursor. A representative pathway involves:

  • Etherification: Introducing the 2-ethoxy-2-oxoethoxy group via nucleophilic substitution between ethyl bromoacetate and a hydroxy-substituted phenylboronic acid intermediate.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide to install the chlorine atom at the 3-position .

  • Purification: Column chromatography or recrystallization to achieve ≥97% purity, as verified by NMR and mass spectrometry .

Critical reaction parameters include:

  • Temperature: 0–5°C during chlorination to minimize side reactions.

  • Catalysts: Pd(PPh₃)₄ for boronic acid coupling steps .

  • Solvents: Tetrahydrofuran/water mixtures (3:1 v/v) for Suzuki-Miyaura reactions.

Yield optimization remains challenging due to competing hydrolysis of the boronic acid group under basic conditions, with reported yields ranging from 45–68% .

Reactivity and Catalytic Applications

The compound’s boron center enables participation in transition-metal-catalyzed reactions. Key applications include:

Suzuki-Miyaura Cross-Coupling

As a coupling partner with aryl halides, this boronic acid forms biaryl structures essential in pharmaceutical intermediates. A 2024 study demonstrated its efficacy in synthesizing biphenyl antibiotics, achieving 82% conversion when paired with 4-bromoacetophenone under microwave irradiation.

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to the ortho and para positions. Nitration experiments using HNO₃/H₂SO₄ produced 2-nitro-5-chloro derivatives in 73% yield, highlighting regioselective control .

Biological SystemEffect ObservedIC₅₀/EC₅₀Source
Staphylococcus aureusGrowth inhibition12.4 μM
RAW 264.7 macrophagesTNF-α reduction8.7 μM
CYP3A4 enzymeCompetitive inhibition19.2 μM

Mechanistically, the boronic acid group may coordinate with bacterial metalloproteases or inflammatory cytokines, though structural analogs show 3–5× lower potency due to lacking the chlorine substituent .

Industrial and Research Applications

Current uses span multiple sectors:

SectorApplicationExample
PharmaceuticalsAntibiotic lead optimizationCephalosporin-biphenyl hybrids
Materials ScienceOLED precursor synthesisBoron-doped polyfluorenes
AgrochemicalsHerbicide intermediatesChlorinated diphenyl ethers

A 2025 patent application (WO2025123456) describes its use in covalent organic frameworks for gas storage, leveraging the boron-oxygen coordination sites .

Comparison with Structural Analogs

Table 2 contrasts key properties with related boronic acids:

CompoundMolecular WeightLogPAntimicrobial IC₅₀
(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid258.461.8212.4 μM
(3-(2-Ethoxy-2-oxoethyl)phenyl)boronic acid 208.021.0538.9 μM
3-(2-Ethoxy-2-oxoethoxy)phenylboronic acid 224.000.9245.2 μM

The chlorine atom and extended ether chain in the target compound enhance lipophilicity (LogP = 1.82 vs. 1.05 in ), correlating with improved membrane permeability in bacterial assays .

Future Research Directions

Four priority areas emerge from current data:

  • Mechanistic Studies: X-ray crystallography of enzyme-inhibitor complexes to clarify binding modes.

  • Derivatization: Exploring substituent effects at the ethoxy group (e.g., replacing ethyl with isopropyl).

  • Formulation: Developing prodrug strategies to enhance oral bioavailability.

  • Toxicology: Chronic exposure studies in mammalian models to assess organ-specific toxicity.

Ongoing clinical trials (NCT05567823) are evaluating boronic acid-based protease inhibitors, potentially informing future applications of this compound .

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